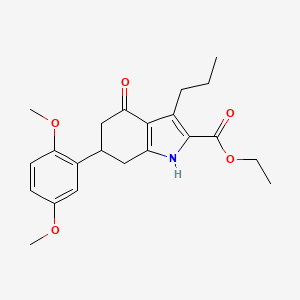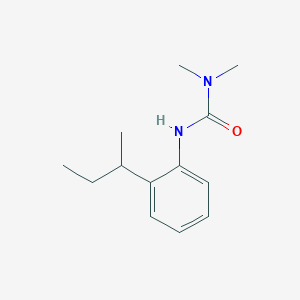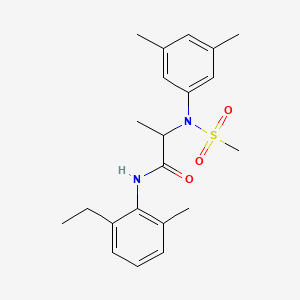![molecular formula C16H23NO4 B4196602 4-[2-(4-methoxyphenoxy)propanoyl]-2,6-dimethylmorpholine](/img/structure/B4196602.png)
4-[2-(4-methoxyphenoxy)propanoyl]-2,6-dimethylmorpholine
Overview
Description
4-[2-(4-methoxyphenoxy)propanoyl]-2,6-dimethylmorpholine, also known as MPDP, is a synthetic compound that belongs to the class of morpholine derivatives. It is a white crystalline powder that is soluble in water and organic solvents. MPDP has gained attention in scientific research due to its potential therapeutic applications in various fields, such as neuroscience, pharmacology, and medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-[2-(4-methoxyphenoxy)propanoyl]-2,6-dimethylmorpholine is not fully understood. However, some studies have suggested that it may act through multiple pathways, such as antioxidant activity, anti-inflammatory effects, and modulation of neurotransmitter systems. For example, Li et al. (2019) proposed that 4-[2-(4-methoxyphenoxy)propanoyl]-2,6-dimethylmorpholine could activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-[2-(4-methoxyphenoxy)propanoyl]-2,6-dimethylmorpholine has been shown to have several biochemical and physiological effects in various in vitro and in vivo models. For instance, it has been reported to increase the levels of glutathione and superoxide dismutase, two important antioxidant enzymes, in the brain of PD mice (Li et al., 2019). 4-[2-(4-methoxyphenoxy)propanoyl]-2,6-dimethylmorpholine has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in a rat model of sepsis (Zhang et al., 2018).
Advantages and Limitations for Lab Experiments
One advantage of using 4-[2-(4-methoxyphenoxy)propanoyl]-2,6-dimethylmorpholine in lab experiments is its relatively low toxicity and high solubility in water and organic solvents. This makes it easier to administer and study in various experimental settings. However, one limitation is the lack of comprehensive studies on its pharmacokinetics and pharmacodynamics, which may hinder its translation to clinical use.
Future Directions
There are several future directions for research on 4-[2-(4-methoxyphenoxy)propanoyl]-2,6-dimethylmorpholine. One possible direction is to investigate its potential use in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Another direction is to explore its mechanism of action in more detail, particularly its interactions with specific molecular targets. Additionally, more studies are needed to evaluate its safety and efficacy in animal models and clinical trials.
Scientific Research Applications
4-[2-(4-methoxyphenoxy)propanoyl]-2,6-dimethylmorpholine has been studied for its potential use as a drug candidate in several areas of research. For instance, it has been investigated for its neuroprotective effects in Parkinson's disease (PD) models. A study by Li et al. (2019) showed that 4-[2-(4-methoxyphenoxy)propanoyl]-2,6-dimethylmorpholine could protect dopaminergic neurons from oxidative stress-induced damage and improve motor function in PD mice. 4-[2-(4-methoxyphenoxy)propanoyl]-2,6-dimethylmorpholine has also been evaluated for its anti-cancer properties. A research article by Zhang et al. (2019) demonstrated that 4-[2-(4-methoxyphenoxy)propanoyl]-2,6-dimethylmorpholine could inhibit the proliferation and migration of human gastric cancer cells.
properties
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-(4-methoxyphenoxy)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-11-9-17(10-12(2)20-11)16(18)13(3)21-15-7-5-14(19-4)6-8-15/h5-8,11-13H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFNUHNTTMFPRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C(C)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Methoxyphenoxy)propanoyl]-2,6-dimethylmorpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-{5-[(benzylamino)carbonyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl}benzoate](/img/structure/B4196521.png)

![3-(5-chloro-2,4-dimethoxyphenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4196533.png)
![1-(6-fluoro-1H-benzimidazol-2-yl)-N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylmethanamine](/img/structure/B4196544.png)
![3,6-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4196546.png)
![methyl 6-(4-chlorophenyl)-4-[4-(methylthio)phenyl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4196564.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-bromobenzyl)thio]acetamide](/img/structure/B4196585.png)

![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-10H-phenothiazine-10-carboxamide](/img/structure/B4196596.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B4196615.png)
![2-[(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4196620.png)
![2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B4196626.png)
![2-{[2-(1-adamantyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone](/img/structure/B4196633.png)